Brimonidine Related Compound (5-Bromo-6-Aminoquinoxaline) is a metabolite of Brimonidine.
6-Amino-5-bromoquinoxaline
CAS No.: 50358-63-9
Cat. No.: VC0194960
Molecular Formula: C8H6BrN3
Molecular Weight: 224.06
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50358-63-9 |
|---|---|
| Molecular Formula | C8H6BrN3 |
| Molecular Weight | 224.06 |
| IUPAC Name | 5-bromoquinoxalin-6-amine |
| Standard InChI | InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2 |
| SMILES | C1=CC2=NC=CN=C2C(=C1N)Br |
| Appearance | Yellow Solid |
| Melting Point | 151-153˚C |
Introduction
Chemical Identity and Structural Characteristics
6-Amino-5-bromoquinoxaline belongs to the quinoxaline family of heterocyclic compounds, consisting of a benzene ring fused with a pyrazine ring. The compound is known by several alternative names, including 5-bromoquinoxalin-6-amine, 5-bromo-6-aminoquinoxaline, and 5-bromo-6-quinoxalinamine . This compound features a distinctive chemical structure with the molecular formula C₈H₆BrN₃, containing three nitrogen atoms in its heterocyclic system and a bromine atom adjacent to an amino group .
The structural characteristics of 6-Amino-5-bromoquinoxaline can be represented through various chemical identifiers:
Table 1: Structural Identifiers of 6-Amino-5-bromoquinoxaline
| Identifier | Value |
|---|---|
| IUPAC Name | 5-bromoquinoxalin-6-amine |
| CAS Numbers | 50358-63-9, 134892-45-8 |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| InChI | InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2 |
| InChI Key | IRAOSCSPAYZRJE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC=CN=C2C(=C1N)Br |
| MDL Number | MFCD00799024 |
The quinoxaline core is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The addition of the bromine and amino substituents creates a molecule with unique chemical reactivity and biological potential, positioning it as an important building block in both research and industrial applications .
Physical Properties
6-Amino-5-bromoquinoxaline presents as a solid at room temperature with distinctive physical characteristics that influence its handling and applications. The compound appears as a powder or crystalline substance that ranges in color from light yellow to amber to dark green .
Table 2: Physical Properties of 6-Amino-5-bromoquinoxaline
| Property | Value |
|---|---|
| Appearance | Light yellow to amber to dark green powder to crystal |
| Melting Point | 151-159°C (various ranges reported) |
| Boiling Point | 367.0±37.0°C (Predicted) |
| Density | 1.744±0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in chloroform and methanol |
| pKa | 0.33±0.30 (Predicted) |
The compound exhibits limited solubility in common organic solvents, with slight solubility reported in chloroform and methanol . This property influences its handling in laboratory settings and formulation in potential applications. For optimal storage, it should be kept in a dark place, sealed in dry conditions at room temperature .
Chemical Behavior and Properties
Beyond basic physical characteristics, 6-Amino-5-bromoquinoxaline possesses several chemical parameters that are relevant to its behavior in biological systems and chemical reactions:
Table 3: Additional Chemical Parameters
| Parameter | Value |
|---|---|
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 51.8 Ų |
| Heavy Atom Count | 12 |
| Complexity | 164 |
These parameters provide insight into the compound's potential for membrane permeability, drug-likeness, and interaction with biological targets . The presence of both electron-withdrawing (bromine) and electron-donating (amino) groups in adjacent positions creates interesting electronic effects that influence the compound's reactivity patterns.
Synthesis and Preparation Methods
The synthesis of 6-Amino-5-bromoquinoxaline can be achieved through several routes, with methods varying based on scale, available starting materials, and desired purity. The most common approaches involve either the direct bromination of 6-aminoquinoxaline or a multi-step process starting from simpler precursors.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1. Bromination | 6-Aminoquinoxaline, bromine in glacial acetic acid | Cool in water bath, stir for 30 min | ~100% (crude hydrobromide) |
| 2. Conversion to free base | Sodium bisulfite, sodium hydroxide, ethyl acetate | Basify and extract | 82% |
The starting material, 6-aminoquinoxaline, can itself be synthesized from 1,2,4-triaminobenzene dihydrochloride or similar precursors. In one method, glyoxal sodium bisulfite adduct is added to a solution of 1,2,4-triaminobenzene dihydrochloride in 10% sodium carbonate, heated to 100°C for two hours, then cooled to 0°C. After recrystallization from benzene, yellow crystals of 6-aminoquinoxaline are obtained with a yield of 87% .
Multi-step Synthesis from 4-Nitro-o-phenylenediamine
A patented industrial method for preparing 6-Amino-5-bromoquinoxaline utilizes 4-nitro-o-phenylenediamine as the starting material, proceeding through a three-step process :
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Cyclization: 4-nitro-o-phenylenediamine reacts with glyoxal water solution to form 6-nitroquinoxaline
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Reduction: 6-nitroquinoxaline undergoes catalytic hydrogenation using palladium catalyst carbon or Raney nickel to produce 6-aminoquinoxaline
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Bromination: 6-aminoquinoxaline is brominated using appropriate brominating agents such as C₅H₆Br₂N₂O₂ or N-bromosuccinimide (NBS) to yield 5-bromo-6-aminoquinoxaline
Table 5: Three-Step Synthesis from 4-Nitro-o-phenylenediamine
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1. Cyclization | Glyoxal water solution, 4-nitro-o-phenylenediamine | Not fully specified | Not specified |
| 2. Reduction | Ethanol (solvent), palladium-carbon catalyst (5%) | 80°C, 2MPa hydrogen pressure, ~3 hours | 75% after recrystallization |
| 3. Bromination | C₅H₆Br₂N₂O₂ in methylene dichloride | 25°C, 5 hours | 98% |
According to the patent, this approach offers advantages including higher yield, reduced toxicity from using alternative brominating agents instead of direct bromine, and suitability for industrial production due to mild reaction conditions, reduced waste, and lower equipment requirements .
Alternative Synthetic Approaches
Other methods for synthesizing 6-Amino-5-bromoquinoxaline have been reported, including variations in brominating agents and reaction conditions. These alternatives may offer advantages in terms of yield, purity, or ease of handling depending on the specific requirements and available resources.
One notable variation involves the use of copper(II) bromide (CuBr₂) in a hydrobromic acid solution for the bromination step, with oxygen or air bubbled through the solution to facilitate the reaction. This approach may be preferred in certain laboratory settings due to the reduced hazards compared to handling elemental bromine.
The choice of synthetic route typically depends on factors such as scale, available starting materials, equipment, and the specific purity requirements of the intended application.
Applications in Research and Industry
6-Amino-5-bromoquinoxaline has found diverse applications across several scientific and industrial fields, primarily due to its unique structure and reactivity. Its versatility makes it valuable in pharmaceutical development, antimicrobial research, material science, and analytical applications.
Pharmaceutical Applications
In pharmaceutical research, 6-Amino-5-bromoquinoxaline serves as a crucial building block in the synthesis of various drug candidates . Its most notable pharmaceutical application is as a key intermediate in the synthesis of brimonidine, an alpha-2 adrenergic receptor agonist used primarily to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension .
The synthetic pathway to brimonidine involves multiple steps starting from 6-Amino-5-bromoquinoxaline:
Table 6: Conversion of 6-Amino-5-bromoquinoxaline to Brimonidine
| Step | Starting Material | Reagent | Product | Yield |
|---|---|---|---|---|
| 1 | 6-Amino-5-bromoquinoxaline | Thiophosgene | 5-Bromo-6-isothiocyanatoquinoxaline | 90% |
| 2 | 5-Bromo-6-isothiocyanatoquinoxaline | Ethylenediamine | 5-Bromo-6(-N-(2-aminoethyl)thioureido)quinoxaline | Not specified |
| 3 | 5-Bromo-6(-N-(2-aminoethyl)thioureido)quinoxaline | Methanol (reflux) | 5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline (Brimonidine) | 70% |
Alternative routes to brimonidine using 6-Amino-5-bromoquinoxaline have also been developed, including:
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Reaction with imidazoline sulfonic acid using triethylamine in acetonitrile
Beyond glaucoma treatment, the quinoxaline scaffold with appropriate modifications has shown promise in addressing various neurological conditions, making 6-Amino-5-bromoquinoxaline valuable in broader pharmaceutical research .
Antimicrobial Research
The compound has demonstrated potential in antimicrobial research, with studies exploring its efficacy against various bacterial strains . Its unique structure allows it to be investigated as a candidate for new treatments against resistant bacterial strains.
While specific antimicrobial activity data for 6-Amino-5-bromoquinoxaline itself is limited in the provided sources, derivatives of this compound have demonstrated promising activity. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values as low as 32 µg/mL against E. coli.
The development of antimicrobial agents based on the quinoxaline scaffold represents an important research direction, particularly given the growing challenge of antibiotic resistance in clinical settings.
Material Science Applications
In material science, 6-Amino-5-bromoquinoxaline contributes to the development of advanced materials with electronic applications:
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Organic Semiconductors: The compound is utilized in creating organic semiconductors, which are important components in electronic devices .
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Sensors and Transistors: Its properties make it suitable for incorporation into advanced sensors and transistors, contributing to developments in electronic technology .
The heterocyclic nature of the compound, combined with its functional groups, provides unique electronic properties that can be harnessed in these material applications. The presence of the bromine atom, in particular, can influence the electronic distribution and packing behavior of the molecules in solid-state applications.
Analytical and Imaging Applications
The compound finds applications in analytical chemistry and biological imaging:
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Fluorescent Probes: 6-Amino-5-bromoquinoxaline can be modified to create fluorescent probes used in biological imaging, enhancing visualization techniques in cellular biology .
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Biochemical Assays: The compound is employed in various biochemical assays, providing researchers with tools to study enzyme activity and protein interactions .
These applications leverage the compound's structural features and potential for further functionalization to create specialized analytical tools. The fluorescent properties of certain quinoxaline derivatives make them particularly valuable in biological imaging applications where visualization of cellular structures or processes is required.
Current Research and Future Perspectives
Research on 6-Amino-5-bromoquinoxaline continues to evolve, with several promising directions emerging in recent scientific literature:
Advanced Pharmaceutical Applications
Current pharmaceutical research is exploring the potential of 6-Amino-5-bromoquinoxaline derivatives beyond glaucoma treatment. The versatility of this scaffold allows for modifications that can target various receptors and biological pathways, potentially leading to new therapeutic options for neurological disorders, inflammation, and other medical conditions .
Of particular interest is the development of more selective compounds with improved pharmacokinetic properties. By modifying the basic quinoxaline structure, researchers aim to enhance drug-like properties while maintaining or improving biological activity.
Antimicrobial Development
The growing global challenge of antimicrobial resistance has intensified research interest in novel chemical scaffolds, including quinoxaline derivatives. Studies continue to explore structure-activity relationships of 6-Amino-5-bromoquinoxaline derivatives to develop more potent antimicrobial agents with activity against resistant strains .
Future research in this area may focus on optimizing the antimicrobial properties through systematic structural modifications and investigating synergistic effects with existing antibiotics.
Materials Science Innovations
In material science, ongoing research focuses on optimizing the electronic properties of 6-Amino-5-bromoquinoxaline-based semiconductors and exploring new applications in flexible electronics, organic light-emitting diodes (OLEDs), and other advanced technologies .
The development of new synthetic methods to create more complex derivatives with tailored electronic properties represents an active area of research that could lead to significant advances in material science applications.
Synthetic Methodology Improvements
Future research may focus on developing more environmentally friendly synthesis methods for 6-Amino-5-bromoquinoxaline. The patented methods mentioned earlier already show progress in this direction, with processes designed to reduce waste, toxic reagents, and energy consumption .
Green chemistry approaches, including catalytic methods, flow chemistry, and solvent-free reactions, may provide more sustainable routes to this important intermediate and its derivatives.
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